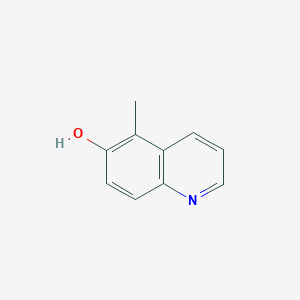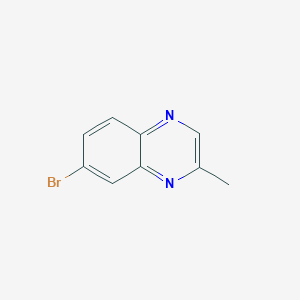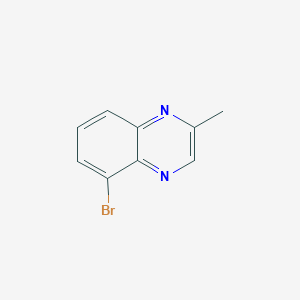
5-Bromo-2-methylquinoxaline
Übersicht
Beschreibung
5-Bromo-2-methylquinoxaline (5-Br-2-MQ) is a heterocyclic compound that is widely used in scientific research due to its unique properties and versatile applications. It is a colorless solid with a molecular formula of C8H7BrN2 and a molecular weight of 209.09 g/mol. 5-Br-2-MQ is a member of the quinoxaline family, which are compounds of the form C6H4N2. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry, and has also been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylquinoxaline is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, this compound is thought to inhibit the growth of certain cancer cells by blocking the activity of certain proteins involved in the growth and proliferation of these cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as inhibit the activity of certain enzymes involved in the synthesis of prostaglandins and leukotrienes. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties, and may be useful in the treatment of certain diseases, such as arthritis and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-2-methylquinoxaline in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is stable under normal laboratory conditions and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is a toxic compound, and should be handled with care. Additionally, its reaction with other compounds can be unpredictable, and it is not suitable for use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 5-Bromo-2-methylquinoxaline are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, research is needed to identify new methods of synthesis and to develop new compounds based on the structure of this compound. Finally, research is needed to further explore the potential biochemical and physiological effects of this compound, and to develop new methods of using it in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methylquinoxaline has a wide range of scientific research applications. It is commonly used as an intermediate in organic synthesis, and can be used to synthesize a variety of other compounds, such as heterocyclic compounds and polymers. It is also used in analytical chemistry and biochemistry, where it is used to detect and quantify various compounds. Additionally, this compound has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-2-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATGTLVSTVZFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



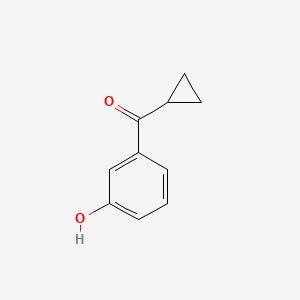

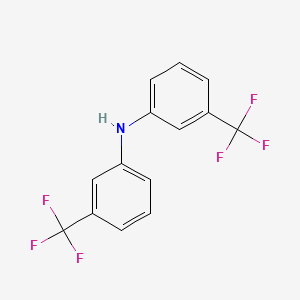
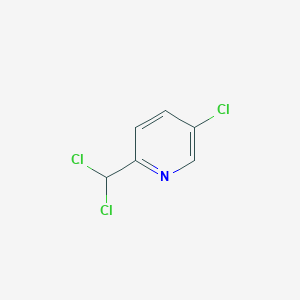
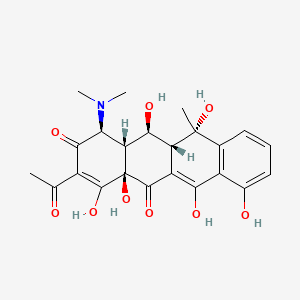
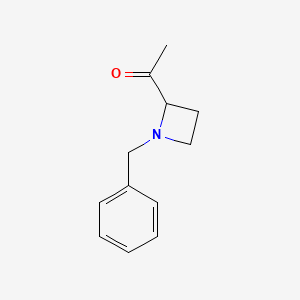
![3,6-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B3330946.png)
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)
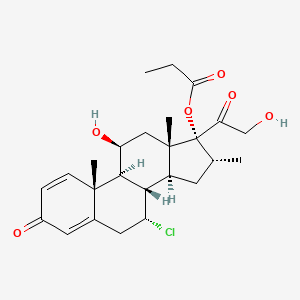
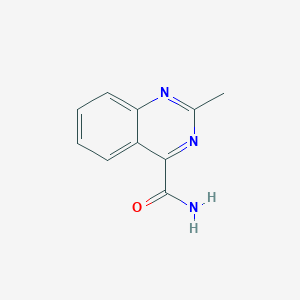
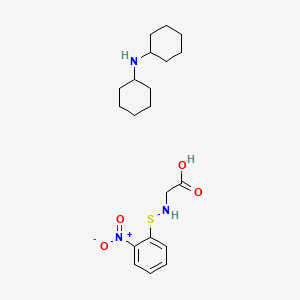
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)
